Cas no 548-43-6 (Elymoclavin)

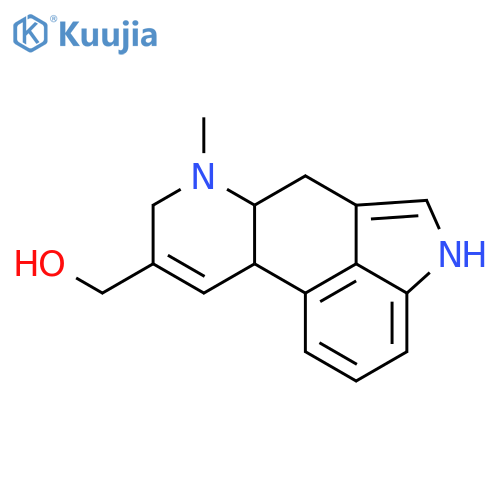

Elymoclavin structure

Elymoclavin 化学的及び物理的性質

名前と識別子

-

- Ergoline-8-methanol,8,9-didehydro-6-methyl-

- ELYMOCLAVINE

- 8,9-Didehydro-6-methylergoline-8-methanol

- Elymoclavin

- C06068

- ((6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol

- BRN 0030650

- UNII-5LR46DLO0D

- SCHEMBL183704

- Elimoclavin

- 5LR46DLO0D

- [(2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),3,9,12,14-pentaen-4-yl]methanol

- Methanol, (8,9-didehydro-6-methylergolin-8-yl)-

- NS00043392

- ELYMOCLAVINE [MI]

- CHEBI:4777

- EINECS 208-948-9

- [(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol

- NSC 109431

- NSC-109431

- 4-23-00-02716 (Beilstein Handbook Reference)

- Q5368476

- DTXSID70970145

- 548-43-6

- Spectrum5_001634

- SPECTRUM1800052

- CHEMBL3706997

- Dihydrolysergol

-

- インチ: InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3/t13-,15-/m1/s1

- InChIKey: DAVNRFCJMIONPO-UKRRQHHQSA-N

- ほほえんだ: CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO

計算された属性

- せいみつぶんしりょう: 254.14200

- どういたいしつりょう: 254.142

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 394

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 39.3A^2

じっけんとくせい

- 密度みつど: 1.0398 (rough estimate)

- ゆうかいてん: 251°C (rough estimate)

- ふってん: 397.54°C (rough estimate)

- フラッシュポイント: 236.8°C

- 屈折率: 1.6240 (estimate)

- PSA: 39.26000

- LogP: 1.97820

- ひせんこうど: D20 -59° (c = 0.1 in ethanol) (Abe); D20 -152° (c = 0.9 in pyridine) (Stoll)

Elymoclavin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E985790-0.5mg |

Elymoclavin |

548-43-6 | 0.5mg |

$ 200.00 | 2023-02-02 | ||

| TRC | E985790-5mg |

Elymoclavin |

548-43-6 | 5mg |

$ 1777.00 | 2023-09-07 | ||

| A2B Chem LLC | AG43701-5mg |

elymoclavine |

548-43-6 | 5mg |

$1720.00 | 2023-12-30 | ||

| A2B Chem LLC | AG43701-2.5mg |

elymoclavine |

548-43-6 | 2.5mg |

$1051.00 | 2023-12-30 | ||

| TRC | E985790-.5mg |

Elymoclavin |

548-43-6 | 5mg |

$227.00 | 2023-05-18 | ||

| TRC | E985790-2.5mg |

Elymoclavin |

548-43-6 | 2.5mg |

$ 1034.00 | 2023-09-07 |

Elymoclavin 関連文献

-

B. Naidoo,John M. Cassady,G. E. Blair,H. G. Floss J. Chem. Soc. D 1970 471

-

Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950

-

Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950

-

Joan Chen Hsu,John A. Anderson J. Chem. Soc. D 1970 1318

-

5. Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthetic genesChristiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496

548-43-6 (Elymoclavin) 関連製品

- 548-42-5(Agroclavine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量